molecular formula C21H17N5O B2729898 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897615-07-5

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2729898
CAS No.: 897615-07-5
M. Wt: 355.401
InChI Key: RGCFTXCXDMNFJV-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a recognized and potent inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. Its primary research value lies in its ability to selectively block NLRP3 inflammasome activation, thereby inhibiting the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism is achieved without affecting the upstream priming signal (NF-κB activation) or other inflammasome pathways, such as AIM2 or NLRC4, highlighting its specificity. The compound functions by directly binding to NLRP3 and preventing its interaction with NEK7, a key step required for inflammasome assembly in response to various damage-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs). Due to this targeted mechanism, it serves as an essential pharmacological tool for dissecting the role of NLRP3-driven inflammation in a wide range of disease models, including autoimmune diseases , neurodegenerative disorders , metabolic syndromes , and gout . Research utilizing this inhibitor is pivotal for validating NLRP3 as a therapeutic target and for advancing the development of novel anti-inflammatory agents.

Properties

IUPAC Name

4-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-21(18-13-11-17(12-14-18)16-7-3-1-4-8-16)22-15-20-23-24-25-26(20)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCFTXCXDMNFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

  • Molecular Formula : C20_{20}H18_{18}N6_{6}O
  • Molecular Weight : 358.4 g/mol
  • CAS Number : Not specified in the sources reviewed.

The compound primarily functions as an inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. HDAC6 inhibition leads to increased acetylation of α-tubulin and other substrates, which can promote apoptosis in cancer cells and enhance the efficacy of other therapeutic agents.

In Vitro Studies

Research indicates that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, studies have shown IC50_{50} values in the low micromolar range when tested against leukemia cell lines, indicating effective inhibition of cell proliferation.

Cell Line IC50_{50} (µM)
K562 (Chronic Myelogenous Leukemia)0.10
HL60 (Acute Myeloid Leukemia)0.15
U937 (Human Monocytic Leukemia)0.12

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with the HDAC6 enzyme. The phenyl and biphenyl moieties contribute to hydrophobic interactions that enhance binding affinity. The tetrazole ring is crucial for the compound's biological activity, as it participates in hydrogen bonding with key residues within the enzyme's active site.

Case Study 1: Combination Therapy

A study demonstrated that combining this compound with bortezomib resulted in significantly enhanced cytotoxicity compared to either agent alone. This suggests a synergistic effect that could be exploited in therapeutic settings for treating resistant forms of leukemia.

Case Study 2: Neurodegenerative Disease Models

In models of neurodegenerative diseases, the compound exhibited neuroprotective effects by promoting acetylation of tau proteins, thus preventing their aggregation. This activity positions this compound as a potential candidate for further development in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Scaffold Modifications

Biphenyl Carboxamide Derivatives
  • N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (Compound 4) :
    This analogue replaces the tetrazole with a sulfonamide group. Sulfonamides are potent inhibitors of carbonic anhydrase due to their zinc-binding capacity. The biphenyl carboxamide scaffold here was optimized with hydrophobic fragments (e.g., naphthyl, diphenylmethane), highlighting the importance of lipophilic groups in enhancing binding affinity .

  • GR 127935 :
    A biphenyl-4-carboxamide derivative functionalized with a 5-methyl-1,2,4-oxadiazole and piperazinyl-methoxy groups. The oxadiazole acts as a bioisostere, similar to tetrazole, but with distinct electronic properties. This compound exhibits high selectivity for 5-HT1B/1D receptors, demonstrating how substituent variation (e.g., oxadiazole vs. tetrazole) influences receptor specificity .

Tetrazole-Containing Analogues
  • N-(1-Oxopentyl)-N-[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine: This valsartan-related compound shares the biphenyl-tetrazole motif but incorporates an L-valine residue. The amino acid enhances solubility (e.g., pH-dependent solubility up to 100 mg/100 mL at pH 10.06) and is critical for angiotensin II receptor antagonism.

Heterocyclic Substituent Variations

Thiazole and Cyclopropane Derivatives
  • N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide: This compound replaces the tetrazole with a thiazole ring and introduces a cyclopropane-carboxamide group. The thiazole enhances π-π stacking, while the rigid cyclopropane may restrict conformational flexibility, improving target selectivity.
Pyrazole and Sulfonamide Hybrids
  • N-Carbamimidoyl-4-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-benzenesulfonamide (Compound 13): Features a pyrazole ring conjugated to a sulfonamide. Pyrazoles are electron-deficient heterocycles that enhance metabolic stability. The compound’s IR data (C=N stretch at 1598 cm⁻¹) and high yield (87%) suggest synthetic accessibility, though its activity profile remains unstated .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents Solubility/Stability Biological Target Reference
Target Compound Tetrazole, biphenyl carboxamide Likely low water solubility Hypothesized enzyme/receptor
N-(4-sulfamoylbenzyl)-biphenyl-4-carboxamide Sulfonamide, hydrophobic groups Moderate solubility (sulfonamide) Carbonic anhydrase
GR 127935 Oxadiazole, piperazinyl-methoxy High solubility (HCl salt) 5-HT1B/1D receptors
Valsartan analogue Tetrazole, L-valine pH-dependent solubility (up to 100 mg/100 mL) Angiotensin II receptor
Compound 13 Pyrazole, sulfonamide Crystalline (mp 100.8°C) Undisclosed

Q & A

Basic: What are the common synthetic routes for N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide?

Methodological Answer:
The synthesis typically involves three key steps:

Formation of the tetrazole ring : Azide-Mannich reactions or cycloaddition methods are employed, often requiring protection of the tetrazole nitrogen (e.g., using triphenylmethyl groups) to prevent side reactions .

Biphenyl coupling : Suzuki-Miyaura cross-coupling or Ullmann reactions are used to construct the biphenyl core.

Carboxamide linkage : Amide bond formation via activation of the carboxylic acid (e.g., using EDCI/HOBt) and coupling with the tetrazole-containing amine.
Example Protocol :

  • Deprotection of triphenylmethyl-protected tetrazole intermediates (e.g., using oxalic acid) .
  • Purification via automated flash chromatography or recrystallization, as demonstrated in analogous biphenyl carboxamide syntheses .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the biphenyl backbone and tetrazole methyl linkage. For example, aromatic protons in biphenyl systems appear as multiplets (δ 7.2–7.8 ppm), while the tetrazole methyl group resonates near δ 4.5–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks).
  • Elemental Analysis : Confirms stoichiometry (C, H, N percentages).

Advanced: How can conflicting bioactivity results in different assays be resolved?

Methodological Answer:
Discrepancies may arise from assay conditions, target specificity, or compound stability. Strategies include:

  • Dose-Response Curves : Establish IC50_{50} values across multiple concentrations to account for variability .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., biphenyl-tetrazole derivatives with known activities) .
  • Stability Testing : Evaluate degradation under physiological conditions (e.g., pH, temperature) using HPLC .
    Example : A study noted varying cytotoxic effects of tetrazole derivatives in Daphnia magna vs. mammalian cells, attributed to differences in membrane permeability .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Protection-Deprotection : Use triphenylmethyl groups to stabilize the tetrazole during biphenyl coupling, followed by acidic deprotection (e.g., oxalic acid) .
  • Catalytic Systems : Employ Pd catalysts (e.g., Pd(PPh3_3)4_4) for efficient Suzuki couplings .
  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance amide bond formation .
    Data Table :
StepReagents/ConditionsYield (%)Reference
Tetrazole ProtectionTriphenylmethyl chloride, DMF85–90
Biphenyl CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME70–75
Amide FormationEDCI, HOBt, DCM65–80

Basic: What are the key challenges in synthesizing the tetrazole moiety?

Methodological Answer:

  • Regioselectivity : Ensuring 1-phenyl substitution over 2-phenyl isomers requires careful control of azide reaction conditions .
  • Acid Sensitivity : Tetrazoles are prone to decomposition under strong acidic conditions; use mild deprotection (e.g., oxalic acid) .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates tetrazole intermediates .

Advanced: How can isomerism in biphenyl-tetrazole derivatives be resolved?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • Crystallography : X-ray diffraction confirms spatial arrangements, as demonstrated for analogous N-cyclohexyl-biphenyl carboxamides .
  • Dynamic NMR : Detect rotational barriers in biphenyl systems to identify atropisomers .

Basic: What biological activities are associated with this compound?

Methodological Answer:

  • Anticancer Potential : Modulates apoptosis pathways via interaction with kinase targets (e.g., EGFR inhibition) .
  • Antimicrobial Activity : Tetrazole moieties disrupt bacterial cell wall synthesis .
  • Enzyme Inhibition : Biphenyl carboxamides act as antagonists for receptors like TRP channels .

Advanced: How do structural modifications impact bioactivity?

Methodological Answer:

  • Tetrazole Substitution : Replacing phenyl with electron-withdrawing groups (e.g., CF3_3) enhances metabolic stability but may reduce solubility .
  • Biphenyl Linkers : Longer alkyl chains (e.g., propyl vs. methyl) improve membrane permeability but increase lipophilicity .
    Case Study : A derivative with a 4-fluorophenyl group showed 2-fold higher cytotoxicity in MCF-7 cells compared to the parent compound .

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